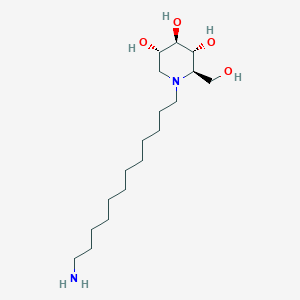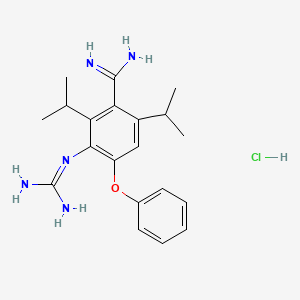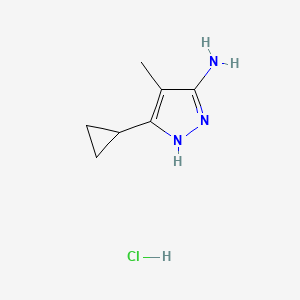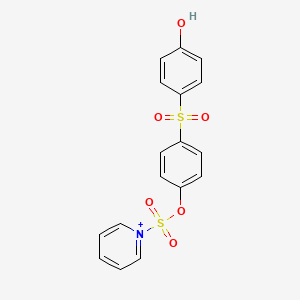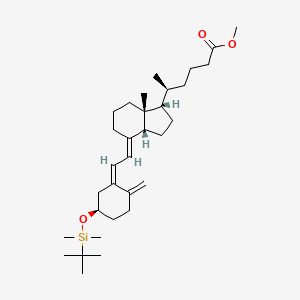
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester is a complex organic compound with a unique structure. This compound is part of the secosteroid family, which are steroids in which one of the rings has been cleaved. It is characterized by the presence of a tert-butyldimethylsilyl group, which is often used in organic synthesis to protect hydroxyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Protection of the hydroxyl group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole.
Cleavage of the steroid ring: The cleavage of the steroid ring is achieved through a series of oxidation and reduction reactions.
Formation of the carboxylic acid methyl ester: The final step involves the esterification of the carboxylic acid group using methanol and a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
化学反应分析
Types of Reactions
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bonds in the structure.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like tetrabutylammonium fluoride to remove the silyl protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated hydrocarbons.
科学研究应用
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to steroid metabolism.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to steroid receptors, influencing gene expression and cellular functions. The pathways involved include modulation of enzyme activity and alteration of membrane properties.
相似化合物的比较
Similar Compounds
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid: Similar structure but without the methyl ester group.
(3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Uniqueness
The uniqueness of (3beta,5z,7e)-3-(tert-Butyldimethylsiluloxy)-9,10-secochola05,7,10(19)-triene-24-carboxylic acid methyl ester lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C32H54O3Si |
|---|---|
分子量 |
514.9 g/mol |
IUPAC 名称 |
methyl (5S)-5-[(1S,3aR,4E,7aR)-4-[(2Z)-2-[(5R)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate |
InChI |
InChI=1S/C32H54O3Si/c1-23-15-18-27(35-36(8,9)31(3,4)5)22-26(23)17-16-25-13-11-21-32(6)28(19-20-29(25)32)24(2)12-10-14-30(33)34-7/h16-17,24,27-29H,1,10-15,18-22H2,2-9H3/b25-16+,26-17-/t24-,27+,28-,29+,32+/m0/s1 |
InChI 键 |
LACUDBFJBSQZIP-DOPZDUMDSA-N |
手性 SMILES |
C[C@@H](CCCC(=O)OC)[C@@H]1CC[C@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O[Si](C)(C)C(C)(C)C)C |
规范 SMILES |
CC(CCCC(=O)OC)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


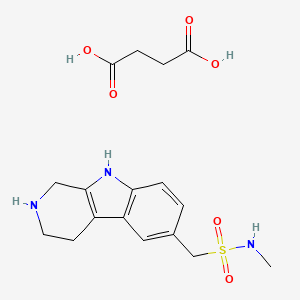
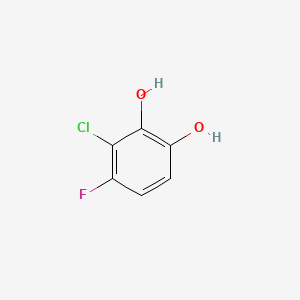

![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
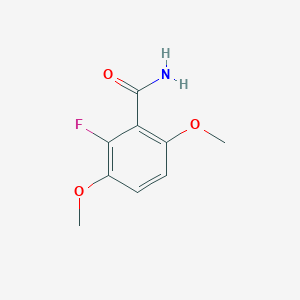
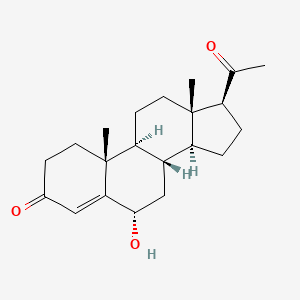
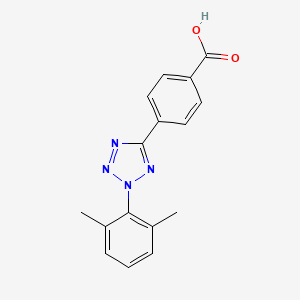
![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)
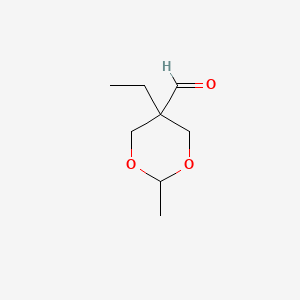
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
